Mass Difference: +4 Da Shift Prevents Spectral Overlap vs. d3 Analogs
N-Acetyl-D-methionine-d4 provides a mass difference of +4 Da relative to the unlabeled analyte, exceeding the minimum recommended mass shift of 3 Da for small molecules. This ensures complete baseline separation from the natural M+2 and M+3 isotopologues of N-Acetyl-D-methionine, which would otherwise interfere with the internal standard signal . In contrast, a d3-labeled analog yields only a +3 Da shift, which may be insufficient for complex matrices where the natural M+3 isotopologue abundance exceeds 0.1% [1].
Supports bioanalytical validation review
CoA data; verify enrichment for method requirements
| Evidence Dimension | Mass difference from unlabeled analyte (Da) |
|---|---|
| Target Compound Data | +4 Da (m/z 195.27 vs 191.25) |
| Comparator Or Baseline | Minimum recommended for small molecules: ≥3 Da; N-Acetyl-D-methionine-d3: +3 Da (hypothetical) |
| Quantified Difference | Target meets and exceeds the 3 Da threshold by 1 Da; potential interference risk from natural M+3 isotopologues is eliminated. |
| Conditions | LC-MS/MS analysis of N-Acetyl-D-methionine in plasma or urine; theoretical isotopic distribution calculation. |
Why This Matters
A mass difference of ≥3 Da is a regulatory expectation for avoiding cross-talk in multiple reaction monitoring (MRM) transitions, making this compound suitable for validated bioanalytical methods .
- [1] Stokvis, E.; Rosing, H.; Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 2005, 19, 401-407. View Source
